Product packaging for 3,4-bis(butoxycarbonyl)benzoic acid(Cat. No.:)

3,4-bis(butoxycarbonyl)benzoic acid

Cat. No.: B13437801
M. Wt: 322.4 g/mol
InChI Key: HJXRKROMSXQBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-bis(butoxycarbonyl)benzoic acid is a high-purity chemical reagent intended strictly for Research Use Only (RUO) in laboratory settings. It is not for diagnostic or therapeutic use. This compound is primarily valued as a versatile synthetic intermediate and building block in organic chemistry and drug discovery. The structure features a benzoic acid core differentially functionalized with two butoxycarbonyl groups, offering multiple sites for chemical modification. Researchers can exploit this for constructing complex molecules, such as in the development of active pharmaceutical ingredients (APIs) and novel polymers . The butoxycarbonyl (Boc) groups can serve as protective groups for carboxylic acids, which is a critical step in multi-step synthetic sequences, particularly in peptide-mimetic chemistry . Furthermore, its aromatic dicarboxylate structure makes it a candidate for creating specialized monomers that can be incorporated into polyesters and other functional organic materials, impacting their physical properties and performance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O6 B13437801 3,4-bis(butoxycarbonyl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

3,4-bis(butoxycarbonyl)benzoic acid

InChI

InChI=1S/C17H22O6/c1-3-5-9-22-16(20)13-8-7-12(15(18)19)11-14(13)17(21)23-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19)

InChI Key

HJXRKROMSXQBPM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCCCC

Origin of Product

United States

Synthetic Methodologies for 3,4 Bis Butoxycarbonyl Benzoic Acid

Optimization of Reaction Conditions and Process Efficiency

Yield Enhancement and Product Purity Considerations

The successful synthesis of 3,4-bis(butoxycarbonyl)benzoic acid is contingent upon optimizing reaction conditions to maximize yield and ensure high product purity. Key factors influencing the outcome of the esterification of 3,4-dihydroxybenzoic acid with n-butanol include the choice of catalyst, reaction temperature, and methods for by-product removal.

To drive the reversible esterification reaction towards the product side, it is crucial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by employing a large excess of the alcohol reactant, n-butanol, which can also serve as the solvent.

The selection of an appropriate catalyst is paramount. Strong mineral acids such as sulfuric acid or hydrochloric acid are traditional choices for Fischer esterification. nih.gov However, their use can lead to challenges in separation and potential side reactions. Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offer an alternative that simplifies purification, as they can be easily filtered from the reaction mixture. google.com

Purification of the final product, this compound, would typically involve a multi-step process. After the reaction, the excess n-butanol and catalyst are removed. The crude product can then be purified using techniques such as recrystallization from a suitable solvent or column chromatography to separate the desired diester from any unreacted starting material or mono-esterified by-products. nih.gov The purity of the final compound can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

ParameterConditionRationale
Starting Material 3,4-Dihydroxybenzoic acidProvides the core benzoic acid structure with two hydroxyl groups for esterification.
Reagent n-ButanolActs as both the reactant to form the butyl esters and can be used in excess as a solvent.
Catalyst Sulfuric Acid or Solid Acid Catalyst (e.g., Dowex H+)To protonate the carboxylic acid and phenolic hydroxyls, increasing their electrophilicity.
Temperature RefluxTo increase the reaction rate. The boiling point of n-butanol (117.7 °C) provides a suitable reaction temperature.
Reaction Time Several hoursEsterification reactions are often slow and require extended reaction times to reach equilibrium.
Work-up Neutralization, extraction, and solvent evaporationTo remove the acid catalyst and isolate the crude product.
Purification Recrystallization or Column ChromatographyTo achieve high purity by removing unreacted starting materials and by-products.

Sustainable Synthetic Approaches for Aromatic Esters

The principles of green chemistry are increasingly being applied to the synthesis of aromatic esters to minimize environmental impact. For the synthesis of compounds like this compound, several sustainable strategies can be considered.

One of the primary green approaches is the use of reusable solid acid catalysts, which reduces corrosive waste and simplifies the purification process compared to traditional mineral acid catalysts. google.com Examples of such catalysts include sulfated zirconia and various zeolites, which have shown high activity in esterification reactions.

Enzymatic catalysis offers another environmentally benign route. Lipases, for instance, can catalyze esterification reactions under mild conditions, often with high selectivity, reducing the formation of by-products. sielc.com The use of immobilized enzymes further enhances the sustainability of the process by allowing for easy separation and reuse of the biocatalyst. rsc.org

Solvent choice is another critical aspect of green synthesis. While an excess of n-butanol can serve as both reactant and solvent, minimizing solvent use or employing greener solvents is preferable. In some cases, solvent-free conditions can be achieved, particularly with heterogeneous catalysts. rsc.org

Industrial Synthesis Scale-Up and Process Chemistry Aspects

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed through careful process chemistry and engineering.

Heat and Mass Transfer: Esterification reactions are typically endothermic, requiring significant energy input to maintain the reaction temperature, especially at a large scale. Efficient heat transfer within the reactor is crucial to ensure a uniform reaction rate and prevent localized overheating, which could lead to side reactions and product degradation. The viscosity of the reaction mixture can also increase, impacting mass transfer and requiring robust agitation systems.

Reaction Kinetics and Equilibrium: A thorough understanding of the reaction kinetics is essential for optimizing reactor design and operating conditions. On an industrial scale, continuous flow reactors may be preferred over batch reactors to improve efficiency and consistency. To shift the reaction equilibrium towards the product, continuous removal of water is critical. This can be achieved through techniques like reactive distillation.

Downstream Processing and Purification: The purification of large quantities of this compound requires efficient and scalable methods. Industrial-scale chromatography can be expensive, so optimizing crystallization processes for high yield and purity is often the preferred method. This involves careful selection of solvents, cooling profiles, and filtration techniques.

Chemical Reactivity and Transformation Mechanisms of 3,4 Bis Butoxycarbonyl Benzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation. Its reactivity is influenced by the electronic effects of the adjacent butoxycarbonyl substituents on the aromatic ring.

Esterification Reactions with Alcohols and Phenols

The free carboxylic acid function of 3,4-bis(butoxycarbonyl)benzoic acid can be readily converted into a third ester group through reactions with various alcohols and phenols. The choice of method depends on the substrate's sensitivity and the desired reaction conditions.

One of the most fundamental methods for this transformation is the Fischer-Speier esterification. libretexts.orgmasterorganicchemistry.com This acid-catalyzed equilibrium reaction typically involves heating the carboxylic acid with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.comyoutube.com The use of excess alcohol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required to prevent potential side reactions like transesterification of the existing butyl esters, coupling reagents are employed. A convenient and broadly applicable method uses di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP). This approach is advantageous as it generates volatile byproducts (tert-butanol and carbon dioxide), simplifying product purification. Other established coupling methods, such as those utilizing carbodiimides (e.g., DCC) with DMAP, are also effective but may require more rigorous purification to remove non-volatile byproducts.

Table 1: Representative Esterification Reactions of the Carboxylic Acid Moiety

Method Reagents & Conditions Product Type Key Features
Fischer Esterification Excess Alcohol (R'-OH), Catalytic H₂SO₄ or HCl, Heat Alkyl/Aryl Ester Reversible reaction; suitable for simple, acid-stable alcohols. libretexts.orgmasterorganicchemistry.com
(Boc)₂O Coupling Alcohol (R'-OH), (Boc)₂O, Catalytic DMAP Alkyl/Aryl Ester Mild conditions; volatile byproducts simplify purification.
SN2 Reaction Primary Alkyl Halide (R'-X), Base (e.g., Carbonate) Alkyl Ester Involves formation of a carboxylate anion; suitable for primary alkyl halides. libretexts.org

Amidation and Anhydride (B1165640) Formation

The carboxylic acid group can also be transformed into amides and anhydrides, which are important functional groups in various chemical contexts.

Amidation: Direct condensation of a carboxylic acid with an amine is generally inefficient and requires activation of the carboxyl group. nih.gov A common laboratory method involves first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, a variety of coupling reagents can facilitate direct amidation. For instance, titanium tetrachloride (TiCl₄) can mediate the condensation of carboxylic acids and amines, often in a solvent like pyridine (B92270) at elevated temperatures, to provide amides in good yields. nih.gov

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, typically at high temperatures, a method generally reserved for simple acids like acetic acid. libretexts.org A more versatile approach for a molecule like this compound is the formation of a mixed anhydride. These are often generated in situ and used as reactive intermediates. For example, reaction with an acyl chloride like 2,4,6-trichlorobenzoyl chloride or with another carboxylic anhydride in the presence of a catalyst can form a mixed anhydride. highfine.com These mixed anhydrides are highly susceptible to nucleophilic attack and can be used to synthesize esters or amides under mild conditions. highfine.com

Table 2: Amidation and Anhydride Formation from the Carboxylic Acid

Transformation Common Reagents Intermediate/Product Notes

Decarboxylation Pathways and Mechanisms

The removal of the carboxylic acid group via decarboxylation is a potential transformation, although typically challenging for simple aromatic carboxylic acids. nist.gov The C-C bond between the aromatic ring and the carboxyl group is strong, and the reaction generally requires harsh conditions, such as high temperatures, often in the presence of catalysts like copper. nist.govnih.gov

The rate of decarboxylation is significantly influenced by substituents on the aromatic ring. The reaction is greatly accelerated by the presence of strong electron-donating groups, such as a hydroxyl (-OH), at the ortho or para position, which can stabilize the transition state. nist.gov For this compound, the butoxycarbonyl groups are electron-withdrawing, which does not facilitate traditional thermal decarboxylation.

Modern synthetic methods have introduced alternative pathways. Radical decarboxylation, for example, can proceed under much milder conditions. nih.gov One such approach involves the formation of copper carboxylates which, upon photoinduced ligand-to-metal charge transfer (LMCT), generate aryl radicals that can be trapped or further functionalized. nih.govresearchgate.net While these methods are powerful, their application to a specific substrate like this compound would depend on its compatibility with the required reagents and reaction conditions. In general, decarboxylation of this compound is not a facile process and would require specialized, forcing conditions. nist.gov

Transformations of the Butoxycarbonyl Ester Functionalities

The two butoxycarbonyl ester groups at the 3- and 4-positions are also key sites of reactivity. Their transformations primarily involve reactions at the electrophilic carbonyl carbon.

Selective Hydrolysis and Transesterification Reactions

Hydrolysis: The butyl esters can be cleaved to regenerate the corresponding carboxylic acids through hydrolysis. This reaction, the reverse of esterification, can be catalyzed by either acid or base. docbrown.info

Acid-Catalyzed Hydrolysis: This is an equilibrium process. Using a large excess of water with an acid catalyst (e.g., H₂SO₄) will shift the equilibrium toward the carboxylic acid products. docbrown.info

Base-Mediated Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used. docbrown.info The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. Selective hydrolysis of one ester group over the other is difficult due to their similar electronic and steric environments. Milder reagents like lithium hydroxide (LiOH) in a mixed solvent system (e.g., dioxane/water) are sometimes used for selective hydrolysis of less-hindered esters, but would likely hydrolyze both butyl esters in this case. chemicalforums.com

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. nih.gov For example, reacting this compound with methanol and an acid catalyst could lead to the exchange of the butyl groups for methyl groups. This reaction is also an equilibrium, and using the new alcohol as the solvent can drive the reaction to completion. youtube.com Enzymatic methods, for instance using lipases, also provide a mild and often highly selective route for transesterification. nih.gov

Reactivity at the Ester Carbonyl Group

The carbonyl carbon of the butoxycarbonyl groups is electrophilic and serves as a target for strong nucleophiles. libretexts.org The reactivity of esters is generally less than that of acid anhydrides or acid chlorides but greater than that of amides. libretexts.org

Key reactions at this site include:

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functionalities. This reaction proceeds via nucleophilic acyl substitution followed by a second hydride attack on the intermediate aldehyde, ultimately yielding primary alcohols. In this case, the butoxycarbonyl groups would be converted to hydroxymethyl groups. youtube.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with esters in a two-fold addition. The first addition results in a ketone intermediate, which is highly reactive towards the Grignard reagent and is immediately attacked again to form a tertiary alcohol after an aqueous workup. youtube.com

These transformations highlight the versatility of the ester groups as synthetic handles for further molecular elaboration.

Table 3: Representative Transformations of the Butoxycarbonyl Ester Groups

Reaction Type Reagents Resulting Functional Group Mechanism

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is governed by the interplay of the directing and activating or deactivating effects of its three substituents: two N-tert-butoxycarbonyl (Boc) amino groups at positions 3 and 4, and a carboxylic acid group at position 1. The Boc-amino groups are strongly activating and ortho-, para-directing due to the lone pair of electrons on the nitrogen atom participating in resonance with the aromatic ring. Conversely, the carboxylic acid group is a deactivating and meta-directing group due to its electron-withdrawing nature.

In contrast, nucleophilic aromatic substitution on the unsubstituted benzene ring of this compound is generally not favored due to the electron-rich nature of the aromatic system, further enhanced by the two electron-donating Boc-amino groups. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, which are absent in this molecule.

Nitration Reactions

The positions ortho to the Boc-amino groups are 2 and 5 (for the group at C3) and 2 and 6 (for the group at C4). The position para to the C3-Boc-amino group is position 6, and the position para to the C4-Boc-amino group is position 1 (already substituted). The position meta to the carboxylic acid is position 5.

Considering these effects, the most likely positions for nitration would be at C5 and C6, which are activated by one or both of the Boc-amino groups and are not sterically hindered by the bulky butyl groups. The C2 position is also activated by both amino groups but is sterically more hindered. The strong activating effect of the Boc-amino groups is expected to overcome the deactivating effect of the carboxylic acid, leading to substitution on the ring. The reaction would likely proceed under mild nitrating conditions to avoid potential side reactions or deprotection of the Boc groups.

PositionActivating/Deactivating GroupsDirecting EffectPredicted Reactivity
C2Ortho to C3-NHBoc, Ortho to C4-NHBocActivatingFavorable, but sterically hindered
C5Ortho to C4-NHBoc, Meta to C1-COOHActivatingHighly Favorable
C6Para to C3-NHBoc, Ortho to C4-NHBocActivatingHighly Favorable

Halogenation and Sulfonation

Direct experimental data on the halogenation or sulfonation of this compound is not found in the surveyed literature. As with nitration, the reactivity and regioselectivity of these electrophilic aromatic substitution reactions would be dictated by the powerful activating and ortho-, para-directing effects of the two Boc-amino groups.

For halogenation (e.g., bromination or chlorination), substitution would be expected to occur preferentially at the most activated and sterically accessible positions, namely C5 and C6. Due to the high activation provided by the two amino groups, these reactions would likely proceed under mild conditions, possibly even without a Lewis acid catalyst.

Sulfonation would also be expected to occur at the C5 or C6 positions. However, the use of strong acids like fuming sulfuric acid, typically employed for sulfonation, could potentially lead to the cleavage of the acid-labile Boc protecting groups. organic-chemistry.org Therefore, milder sulfonation reagents would be necessary to achieve the desired transformation without side reactions.

Redox Chemistry and Catalyst-Mediated Transformations

The redox chemistry of this compound is primarily associated with the diaminobenzene moiety. The parent compound, 3,4-diaminobenzoic acid, is known to be redox-active and has been utilized as a redox label for the electrochemical detection of single base mismatches in DNA. thermofisher.comresearchgate.net The two amino groups can be oxidized, and this electrochemical behavior is a key feature of its derivatives.

The introduction of the electron-withdrawing Boc protecting groups is expected to modify the redox potential of the molecule, making it more difficult to oxidize compared to the unprotected 3,4-diaminobenzoic acid. Specific studies on the electrochemical properties of this compound are not detailed in the available literature.

In terms of catalyst-mediated transformations, derivatives of 3,4-diaminobenzoic acid have been shown to undergo peroxidase-catalyzed oxidation. google.com For instance, esters of 3,4-diaminobenzoic acid are substrates for peroxidase, leading to the formation of phenazine (B1670421) derivatives. It is plausible that this compound could also be a substrate for such enzymatic or other catalyst-mediated oxidation reactions, although the bulky Boc groups might influence the reaction rate and mechanism.

Furthermore, the carboxylic acid functionality opens up possibilities for various catalyst-mediated coupling reactions. While no specific examples for this compound are reported, in principle, the carboxylic acid could be transformed into other functional groups that can participate in cross-coupling reactions. However, the presence of the two protected amino groups would need to be considered in any such synthetic strategy.

Conformational Analysis and Intramolecular Interactions

A definitive conformational analysis of this compound based on experimental data like X-ray crystallography is not available in the public domain. However, insights into its likely conformation and intramolecular interactions can be inferred from the structural characteristics of its constituent parts.

The molecule possesses several rotatable bonds, including those of the butoxycarbonyl groups and the bond between the carboxylic acid group and the benzene ring. The tert-butoxycarbonyl (Boc) group is known to have a preference for a planar conformation of the N-C(=O)O moiety due to the partial double bond character of the N-C bond. researchgate.net

A key feature of the structure is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the carboxylic acid proton and the carbonyl oxygen of the adjacent Boc-amino group at the C3 position. This type of interaction is commonly observed in ortho-substituted benzoic acids and can significantly influence the conformation and acidity of the molecule. This hydrogen bond would create a six-membered ring, which is a stable arrangement.

Potential InteractionInvolved GroupsPossible Consequence
Intramolecular Hydrogen BondC1-COOH and C3-NHBocFormation of a stable six-membered ring, restricted rotation of the C1-C(OOH) bond.
Steric HindranceC3-NHBoc and C4-NHBocTwisting of the butoxycarbonyl groups out of the plane of the benzene ring.

Derivatization and Structural Modification of 3,4 Bis Butoxycarbonyl Benzoic Acid

Synthesis of Analogous Benzoic Acid Derivatives with Varied Alkyl Chains

The identity of the alkyl groups in the ester functionalities can significantly influence the physicochemical properties of the molecule, such as solubility and reactivity. While the parent compound contains butyl esters, analogous derivatives with different alkyl chains (e.g., methyl, ethyl, propyl) can be synthesized. A common route to these compounds involves the partial hydrolysis of the corresponding tetra-alkyl esters of pyromellitic acid or the direct esterification of pyromellitic dianhydride.

The synthesis of dicarboxylic acid monoesters can be challenging due to the formation of diester and diacid by-products. google.com However, methods involving the transesterification of a starting dicarboxylic acid monoester with a metal alkoxide can provide a route to a variety of derivatives with different alkoxy groups. google.com This process allows for the substitution of the butoxy group with other desired alkoxy moieties.

Table 1: Synthesis of Analogous Dialkyl Benzoic Acid Derivatives

Starting Material Reagent Product Key Features
Pyromellitic Dianhydride Methanol (B129727) 3,4-bis(methoxycarbonyl)benzoic acid Synthesis of methyl ester analog
Pyromellitic Dianhydride Ethanol 3,4-bis(ethoxycarbonyl)benzoic acid Synthesis of ethyl ester analog

Preparation of Esters and Amides from the Carboxylic Acid Group

The carboxylic acid group at position 1 of the benzene (B151609) ring is a prime site for derivatization, most commonly through esterification and amidation reactions. These transformations introduce new functionalities and can be used to link the benzoic acid core to other molecules.

Esterification: The carboxylic acid can be converted to a variety of esters by reacting it with different alcohols under acidic conditions or by using coupling agents. For example, reacting 3,4-bis(butoxycarbonyl)benzoic acid with a specific alcohol in the presence of a catalyst like sulfuric acid or using a dehydrating agent can yield the corresponding tri-ester. The use of substituted benzoic anhydrides with electron-withdrawing groups can also facilitate esterification.

Amidation: The synthesis of amides from the carboxylic acid group is a fundamental transformation that provides access to a wide range of compounds with potential biological activity and material science applications. researchgate.net This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with a primary or secondary amine. preprints.org Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents like HBTU or HATU offers a milder and more efficient route. nih.goveur.nl A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be used to generate a diverse set of amide derivatives. researchgate.net Tert-butoxide-assisted amidation of esters also presents a green and efficient method for creating amide bonds. researchgate.net

Table 2: Representative Reactions of the Carboxylic Acid Group

Reaction Type Reagents Product Type Significance
Esterification Alcohol, Acid Catalyst Tri-ester Introduces a third ester functionality
Amidation (via acid chloride) Thionyl Chloride, Amine Amide Forms robust amide linkages

Functionalization of the Butoxycarbonyl Moieties

While the carboxylic acid is often the primary site of reaction, the two butoxycarbonyl groups can also be chemically modified. These transformations are generally more challenging and may require harsher reaction conditions.

One potential modification is transesterification , where the butyl groups are exchanged for other alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base and driven by the removal of butanol from the reaction mixture. google.com

Another possibility is the hydrolysis of one or both ester groups back to carboxylic acids. Selective hydrolysis can be difficult to achieve but would yield a dicarboxylic or tricarboxylic acid, further increasing the number of points for derivatization.

The tert-butoxycarbonyl (Boc) group, a related protecting group, can be removed under specific conditions, and similar strategies might be adapted for the butoxycarbonyl groups, although they are generally more stable. rsc.org For instance, mechanochemical methods have been described for the deprotection of Boc groups. rsc.org

Design and Synthesis of Multi-functional Aromatic Building Blocks

The inherent structure of this compound, with its three distinct functional handles, makes it an excellent scaffold for the design and synthesis of multi-functional aromatic building blocks. mdpi.comnih.gov By selectively and sequentially modifying each functional group, complex molecules with precise three-dimensional arrangements of functionalities can be constructed.

These building blocks are highly valuable in various fields:

Supramolecular Chemistry: The carboxylic acid and ester groups can participate in hydrogen bonding and other non-covalent interactions, making these derivatives ideal for constructing self-assembling systems.

Materials Science: By incorporating polymerizable groups or other reactive moieties, these building blocks can be used to synthesize advanced polymers and materials, such as polyesters and polyamides, with tailored properties. libretexts.org The reaction between a dicarboxylic acid and a diol, for instance, leads to the formation of polyesters. libretexts.org

Medicinal Chemistry: The aromatic core can serve as a scaffold for presenting various pharmacophores in a defined spatial orientation, which is crucial for drug design and discovery. nih.govnih.gov Bifunctional building blocks are particularly sought after in the synthesis of DNA-encoded libraries. nih.gov

The synthesis of these complex architectures often involves a multi-step approach, where protecting group strategies are employed to ensure that reactions occur at the desired positions. The versatility of this starting material allows for the creation of a diverse range of molecules for various scientific applications. mdpi.comresearchgate.net

Applications in Chemical Sciences and Materials Technology

Precursor in Fine Chemical Synthesis

The unique arrangement of one carboxylic acid and two ester functional groups on a central benzene (B151609) ring allows 3,4-bis(butoxycarbonyl)benzoic acid to serve as a versatile precursor in the synthesis of more complex chemical structures.

The chemical reactivity of this compound is defined by its distinct functional groups. The free carboxylic acid at position 1 can undergo a wide range of reactions typical of this moiety, such as amidation, esterification, or conversion to an acyl halide. Simultaneously, the two butoxycarbonyl groups at positions 3 and 4 can act as protecting groups or be selectively hydrolyzed or transesterified under different conditions. This differential reactivity allows for a step-wise functionalization of the aromatic ring.

This makes the compound a useful intermediate for creating polysubstituted aromatic molecules. For instance, the carboxylic acid can be coupled with an amine or alcohol, and in a subsequent step, the butyl esters can be removed to reveal free carboxylic acid groups for further modification. This strategic approach is fundamental in the rational design and synthesis of complex organic molecules where precise control over the substitution pattern is required. Research has identified this compound as a primary metabolite of the industrial plasticizer tributyl trimellitate (TBTM), underscoring its chemical stability and relevance in biotransformation studies. nih.govuantwerpen.be

A chemical scaffold is a core molecular structure upon which other chemical groups are built to create a family of related compounds. The trifunctional nature of this compound makes it an ideal building block for constructing advanced, three-dimensional chemical scaffolds. Each of the three functional groups can act as an attachment point for different molecular fragments, enabling the creation of diverse and complex molecular architectures. This capability is particularly valuable in fields like medicinal chemistry and materials science, where the spatial arrangement of functional groups dictates the final properties of the molecule.

Monomer and Additive in Polymer Science and Engineering

The structural attributes of this compound and its parent compound, trimellitic acid, are highly relevant in the field of polymer science. Trimellitates, a class of compounds to which it belongs, are known for their use as plasticizers and polymer components. nih.gov

As a derivative of trimellitic acid, this compound is part of a family of compounds used in the production of polyesters and alkyd resins. The free carboxylic acid group can react with polyols (compounds with multiple alcohol groups) in a polycondensation reaction to become part of a polyester (B1180765) backbone. The two butoxycarbonyl side groups can influence the resulting polymer's properties, such as its solubility, flexibility, and glass transition temperature. Furthermore, these ester groups offer sites for post-polymerization modification, where they could be hydrolyzed to create cross-linking sites or introduce new functionalities.

The compound has been cited in patents related to the preparation of solid titanium catalyst components used for olefin polymerization. google.comgoogle.com This suggests its role as a component or precursor in creating sophisticated catalytic systems for producing specialty polymers like polyethylene (B3416737) and polypropylene. Catalysts are crucial in controlling the microstructure of polymers, which in turn determines their physical and mechanical properties. Its connection to high-performance trimellitate plasticizers, which are used in demanding applications like electrical wire insulation and automotive interiors, further points to the utility of its structural motifs in the design of durable and specialty polymer materials. nih.gov

Components in Advanced Materials Formulations

Beyond its role as a monomer, this compound is a component in advanced material formulations. Its inclusion in patent literature as a constituent for olefin polymerization catalysts is a direct example of its use in a formulation designed to produce high-performance materials. google.comgoogle.com The structure of the molecule can influence the performance of the final material, contributing to properties required for specific, technologically advanced applications.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₂O₆ uantwerpen.be
Systematic Name This compound nih.govuantwerpen.be
Synonym TBTM-M1 (Tributyl trimellitate-Metabolite 1) nih.govuantwerpen.be
Parent Compound 1,2,4-Benzenetricarboxylic acid (Trimellitic Acid)
Isomers 2,4-bis(butoxycarbonyl)benzoic acid, 2,5-bis(butoxycarbonyl)benzoic acid nih.gov

Table 2: Summary of Research Findings and Applications

Area of ApplicationFinding/RoleReference
Biochemistry/Metabolism Identified as a primary in vitro phase I metabolite of the plasticizer Tributyl trimellitate (TBTM) in studies using human liver microsomes. nih.govuantwerpen.be
Polymer Chemistry Listed as a chemical component in the preparation of solid titanium catalysts for olefin polymerization. google.comgoogle.com
Materials Science Belongs to the trimellitate class of compounds used as high-performance plasticizers in materials like PVC. nih.gov

Utilization in Photoresist Compositions and Lithographic Processes

A comprehensive review of scientific literature and patent databases did not yield specific information on the application of this compound in photoresist compositions or lithographic processes. While benzoic acid derivatives, in general, are a component of some photoactive compounds and polymer resins used in microlithography, the direct utilization of this particular diester has not been documented in the available resources. Further research would be necessary to ascertain any potential role in this field.

Functionalization of Carbon Nanotubes and Other Nanomaterials

The functionalization of carbon nanotubes (CNTs) and other nanomaterials is a critical step in rendering them compatible with various matrices and for introducing specific functionalities. This compound has been identified as a reagent for this purpose. smolecule.com The carboxylic acid group of the molecule can be used to form either covalent or non-covalent linkages with the surface of nanomaterials.

For instance, the carboxylic acid can be converted to an acyl chloride, which can then react with amine or hydroxyl groups present on the surface of chemically modified CNTs, forming stable amide or ester bonds. This process enhances the dispersibility of the nanotubes in organic solvents and polymer matrices, which is a crucial requirement for the fabrication of high-performance nanocomposites. The two butoxycarbonyl groups, being relatively bulky, can influence the intermolecular spacing of the functionalized nanotubes, potentially preventing aggregation and promoting better dispersion.

While specific research detailing the performance of this compound in this application is not extensively published, its structural features are analogous to other benzoic acid derivatives used for similar purposes.

Potential as Chemical Reagents or Catalytic Precursors

The chemical structure of this compound makes it a viable candidate as a specialized chemical reagent and a precursor in the synthesis of catalysts. The presence of the carboxylic acid and the two ester functionalities allows for a range of chemical transformations.

The diester nature of this compound, in this case, likely plays a significant role in modulating the electronic and steric environment of the active titanium sites, thereby influencing the properties of the resulting polymer.

Data Tables

Table 1: Summary of Applications for this compound

Application AreaSpecific UseFunction of the Compound
Nanomaterial Functionalization Surface modification of carbon nanotubesCovalent or non-covalent attachment to enhance dispersibility
Catalysis Component in olefin polymerization catalystsElectron donor in Ziegler-Natta type catalyst systems

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3,4-bis(butoxycarbonyl)benzoic acid, both ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for its molecular framework.

In ¹H NMR spectroscopy, the aromatic protons on the benzene (B151609) ring typically appear as distinct signals in the downfield region. The proton on the carbon atom situated between the two ester groups and the carboxylic acid group is expected to be a singlet, while the other two aromatic protons would likely exhibit a doublet of doublets or two separate doublets, depending on the coupling constants. The butyl ester groups give rise to a series of signals in the upfield region, corresponding to the four distinct sets of methylene (B1212753) and methyl protons. The characteristic chemical shifts and coupling patterns allow for the precise assignment of each proton in the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct resonances for the carboxyl carbon, the two ester carbonyl carbons, the aromatic carbons, and the four carbons of each butyl group. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing significantly downfield.

A detailed analysis of a ¹H NMR spectrum of a related compound, 1,2-di-O-acetyl-3,4-di-O-galloyl-6-O-cinnamoyl-β-D-glucopyranose, which also contains ester functionalities, reveals characteristic shifts that can be analogously considered. For instance, the protons of ester groups typically resonate at specific chemical shifts that are influenced by the neighboring aromatic and aliphatic moieties. While direct spectral data for this compound is not extensively published in peer-reviewed literature, the expected spectral features can be reliably predicted based on established principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH7.5 - 8.5m
Butoxy -OCH₂-4.0 - 4.4t
Butoxy -CH₂-1.6 - 1.8m
Butoxy -CH₂-1.3 - 1.5m
Butoxy -CH₃0.9 - 1.0t
Carboxylic Acid -OH10.0 - 13.0br s
Note: This is a predicted table based on general principles of NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would provide clear signatures for the carboxylic acid and ester functionalities.

The IR spectrum would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the carboxylic acid. Additionally, two distinct C=O stretching bands for the ester groups would be expected in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid groups would appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O and C=C stretching vibrations would give rise to strong and sharp signals, aiding in the structural confirmation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₇H₂₂O₆), the expected exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm its identity.

The mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization technique) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the butyl groups (C₄H₉), butoxy groups (OC₄H₉), and the carboxylic acid group (COOH). The analysis of these fragment ions allows for the step-by-step reconstruction of the molecular structure.

Ion m/z (Mass-to-charge ratio) Identity
[M]⁺322.14Molecular Ion
[M-C₄H₉]⁺265.09Loss of a butyl group
[M-OC₄H₉]⁺249.09Loss of a butoxy group
[M-COOH]⁺277.15Loss of the carboxylic acid group
Note: The m/z values are nominal and the fragmentation pattern is predictive.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for the analysis of this non-volatile and relatively polar compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier (e.g., formic acid or trifluoroacetic acid), would effectively separate the target compound from any starting materials, by-products, or impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography (GC) could also be employed, but it would likely require derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) to prevent peak tailing and improve chromatographic performance. GC analysis would provide information on the presence of any volatile impurities.

Both HPLC and GC are invaluable for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the product over time, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information about its solid-state structure.

This technique would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state. Furthermore, the crystal packing arrangement, which describes how the molecules are organized in the crystal lattice, would be determined. This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. While published crystal structure data for this compound is not readily found, the potential insights from such a study would be invaluable for a complete understanding of its chemical nature.

Theoretical and Computational Studies of 3,4 Bis Butoxycarbonyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for investigating the properties of organic molecules like 3,4-bis(butoxycarbonyl)benzoic acid. DFT calculations can elucidate the molecule's electronic structure, predict spectroscopic data, and explore its reactivity.

Electronic Structure, Charge Distribution, and Reactivity Descriptors

DFT calculations can map the electron density distribution of this compound, revealing its electronic characteristics. Key insights that could be gained include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For analogous aromatic carboxylic acids, the HOMO is typically distributed over the benzene (B151609) ring and the carboxyl group, while the LUMO is often centered on the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, while the hydrogen of the carboxylic acid would be a site of positive potential.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT

DescriptorSymbolHypothetical ValueSignificance
HOMO EnergyEHOMO-6.5 eVIndicates electron-donating ability
LUMO EnergyELUMO-1.2 eVIndicates electron-accepting ability
HOMO-LUMO GapΔE5.3 eVRelates to chemical stability and reactivity
Electronegativityχ3.85 eVMeasure of the power to attract electrons
Chemical Hardnessη2.65 eVResistance to change in electron distribution
Global Electrophilicity Indexω2.79 eVPropensity to accept electrons

Note: The values in this table are hypothetical and are based on typical values for similar organic molecules. They serve as an illustration of the data that would be obtained from a DFT study.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data. For this compound, DFT could be used to simulate:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, theoretical IR and Raman spectra can be generated. This aids in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the characteristic stretches of the C=O (carbonyl) and O-H (hydroxyl) groups. For similar molecules like dibutyl phthalate, DFT calculations have shown good agreement between theoretical and experimental IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of chemical shifts (¹H and ¹³C) can be performed. These predicted spectra, when compared with experimental data, can confirm the molecular structure and assist in the assignment of signals.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule in a condensed phase and over time.

Conformational Landscapes and Rotational Barriers

The presence of flexible butoxycarbonyl side chains in this compound suggests a complex conformational landscape.

Conformational Analysis: Molecular mechanics or DFT calculations can be used to identify the stable conformers of the molecule and their relative energies. This involves exploring the potential energy surface by systematically rotating the single bonds in the butoxycarbonyl groups.

Rotational Barriers: The energy barriers for the rotation around the C-O and C-C bonds of the ester groups can be calculated. This information is crucial for understanding the molecule's flexibility and its dynamic behavior in solution. Studies on dialkyl phthalates have highlighted the importance of conformational flexibility in their interactions with biological receptors. nih.gov

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound, with its carboxylic acid group and ester functionalities, suggests a propensity for forming intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers in the solid state and in non-polar solvents. This is a well-documented phenomenon for benzoic acid and its derivatives. ucl.ac.ukacs.org

van der Waals Interactions: The butyl chains and the benzene ring can participate in van der Waals and π-π stacking interactions, which would play a significant role in the packing of the molecules in the solid state and their aggregation in solution.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the self-assembly of this compound molecules in a solvent. ucl.ac.uk These simulations would provide a dynamic picture of how the molecules aggregate and the nature of the intermolecular forces that govern this process. Such studies have been performed on benzoic acid in confined spaces, revealing the impact of the environment on its aggregation behavior. rsc.org

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound.

Esterification/Hydrolysis: The mechanism of the acid-catalyzed esterification of the carboxylic acid group or the hydrolysis of the butoxycarbonyl ester groups could be investigated. This would involve locating the transition states for each step of the reaction and calculating the activation energies. Studies on the esterification of benzoic acid have provided detailed mechanistic insights. acs.org

Reactions at the Aromatic Ring: The reactivity of the benzene ring towards electrophilic substitution can be explored. The directing effects of the carboxylic acid and butoxycarbonyl substituents would determine the regioselectivity of such reactions.

Transition State Theory: By calculating the energies of the reactants, transition states, and products, the reaction rate constants can be estimated using transition state theory. This would provide a quantitative understanding of the reaction kinetics. Mechanistic studies on the reactions of benzoic acid with various radicals have been conducted using these methods. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to predict the reactivity and properties of chemical compounds based on their molecular structure. These models establish a mathematical correlation between the structural or physicochemical descriptors of a series of compounds and their experimentally determined activity or property. While specific QSRR/QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand and predict its behavior based on studies of structurally similar compounds like other benzoic acid derivatives and phthalates.

The fundamental goal of a QSRR/QSPR study is to develop a statistically robust model that can be used to predict the desired parameter for new or untested compounds, thereby reducing the need for extensive experimental work. This is particularly valuable in fields such as drug discovery, materials science, and environmental risk assessment.

Methodology of QSRR/QSPR Studies

A typical QSRR/QSPR study involves several key steps:

Data Set Selection: A series of structurally related compounds with known experimental values for the property or reactivity of interest is selected. For a study involving this compound, this would include other substituted benzoic acids or dicarboxylic acid esters.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Constitutional (1D) descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D) descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, shape indices).

Geometrical (3D) descriptors: Based on the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the calculated descriptors with the experimental property.

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness.

Potential Applications for this compound

Based on its structural features—a benzoic acid core with two butoxycarbonyl ester groups—several properties of this compound could be investigated using QSRR/QSPR approaches.

Acidity (pKa): QSPR models have been successfully developed to predict the pKa of benzoic acid derivatives in various solvents. researchgate.net The electronic effects of the butoxycarbonyl groups at the 3- and 4-positions would significantly influence the acidity of the carboxylic acid group. A QSPR model could quantify this influence using descriptors related to electron-withdrawing or -donating character.

Plasticizing Properties: Phthalates, which are structurally related to dicarboxylic acid esters, are widely used as plasticizers. rdd.edu.iq QSPR studies on phthalates have correlated their plasticizing efficiency, often measured by properties like the low-temperature flex point, with molecular descriptors. rdd.edu.iq A similar approach could be used to predict the potential of this compound and related compounds as plasticizers by correlating descriptors like molecular shape, volume, and intermolecular interaction potential with material properties.

Biological Activity: QSAR (Quantitative Structure-Activity Relationship) models are a subset of QSRR that focus on biological activities. For instance, studies on benzoic acid analogues have developed QSAR models to predict their inhibitory activity against enzymes like carbonic anhydrase III, finding strong correlations with descriptors such as formal charge. nih.gov If this compound were part of a series of compounds being screened for a particular biological target, QSAR could be employed to predict its activity.

Corrosion Inhibition: The ability of organic molecules to inhibit corrosion is another property that can be modeled using QSPR. Studies on pyridazine (B1198779) derivatives have shown that their corrosion inhibition efficiency can be correlated with quantum chemical descriptors. nih.gov The presence of oxygen atoms and the aromatic ring in this compound suggests it could have corrosion-inhibiting properties, which could be modeled using QSPR.

Illustrative QSPR Model Data

To illustrate the concept, the following tables present hypothetical data for a QSPR study on a series of substituted benzoic acids, including this compound, to predict their acidity (pKa).

Table 1: Hypothetical Molecular Descriptors for a Series of Benzoic Acid Derivatives

CompoundMolecular Weight ( g/mol )LogPTotal Surface Area (Ų)Dipole Moment (Debye)
Benzoic Acid122.121.87135.62.31
4-Nitrobenzoic acid167.121.89160.23.98
4-Hydroxybenzoic acid138.121.58145.12.85
This compound 350.38 4.20 380.5 3.55
Phthalic acid166.130.73158.93.10

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.

Table 2: Hypothetical Experimental and Predicted pKa Values

CompoundExperimental pKaPredicted pKa (from hypothetical QSPR model)
Benzoic Acid4.204.22
4-Nitrobenzoic acid3.443.41
4-Hydroxybenzoic acid4.584.60
This compound N/A 3.75
Phthalic acid2.95 (pKa1)2.98

Note: The data in this table is for illustrative purposes only. The predicted pKa for this compound is a hypothetical value that would be generated by a QSPR model.

A hypothetical QSPR equation derived from such a study might look like:

pKa = β₀ + β₁(LogP) + β₂(Dipole Moment) + ... + βₙ(Descriptorₙ)

Where β represents the regression coefficients determined from the statistical analysis. Such a model would allow for the rapid estimation of the pKa for other uncharacterized benzoic acid derivatives, providing valuable insights into their chemical behavior. While specific experimental QSRR/QSPR data for this compound is lacking, the established methodologies for similar compounds provide a robust framework for its future computational investigation.

Future Directions and Emerging Research Avenues

Design and Synthesis of Analogues for Targeted Material Properties

The molecular architecture of 3,4-bis(butoxycarbonyl)benzoic acid, featuring a carboxylic acid group and two butoxycarbonyl substituents on a benzene (B151609) ring, provides a versatile scaffold for the design of novel materials. By systematically modifying this structure, researchers can aim to create analogues with precisely tailored properties for a range of applications, from liquid crystals to specialized polymers.

The synthesis of analogues can be approached through several established chemical pathways. The core structure, derived from benzene-1,2,4-tricarboxylic acid, allows for variations in the ester groups. For instance, replacing the butyl chains with longer or shorter alkyl chains, or introducing branched, cyclic, or aromatic moieties, could significantly influence the compound's physical properties such as melting point, solubility, and liquid crystalline behavior. nih.gov The fundamental Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a primary method for creating a diverse library of such esters. numberanalytics.com

Moreover, the introduction of different functional groups onto the benzene ring or the alkyl chains can impart specific functionalities. For example, incorporating photosensitive moieties could lead to the development of photoresponsive materials, while the addition of polymerizable groups could enable its use as a monomer in the synthesis of advanced polymers. researchgate.netmdpi.com Research into dicarboxylate esters has shown that variations in the alcohol and dicarboxylic acid components can lead to materials with desirable properties, such as environmentally friendly pour point depressants for biofuels. ijcce.ac.ir This highlights the potential for designing analogues of this compound for specific industrial applications.

Table 1: Potential Analogues and Their Targeted Properties

Analogue Structure VariationTargeted PropertyPotential Application
Variation of alkyl chain length (e.g., methyl, ethyl, octyl)Altered mesomorphic (liquid crystal) phases, solubilityLiquid crystal displays, phase change materials
Introduction of aromatic rings in the ester groupEnhanced π-π stacking, altered optical propertiesOrganic electronics, optical films
Incorporation of fluorine atomsIncreased thermal stability, altered electronic propertiesHigh-performance polymers, dielectric materials
Attachment of polymerizable groups (e.g., acrylates)Ability to act as a monomerCross-linked polymers, functional resins

Exploration of Novel Catalytic Transformations Involving the Compound

The application of this compound has been documented in the preparation of solid titanium catalyst components for olefin polymerization. google.comgoogle.com This suggests a role for the compound, likely as an electron donor or modifier, in influencing the performance of Ziegler-Natta or related catalyst systems. Future research could expand on this by investigating the precise mechanism by which it interacts with the titanium center and how modifications to its structure could fine-tune the catalytic activity and selectivity in polymerization reactions.

Beyond its use in catalyst preparation, the intrinsic chemical functionalities of this compound—a carboxylic acid and two ester groups—present opportunities for its involvement in a variety of catalytic transformations. The carboxylic acid moiety can participate in reactions such as esterification, amidation, and conversion to an acyl chloride, which can then undergo further transformations. numberanalytics.comnih.gov

A promising area of research is the use of this compound or its derivatives as ligands in organometallic catalysis. The strategic placement of the carboxyl and ester groups could allow it to act as a bidentate or tridentate ligand for various metal centers. The synthesis of functionalized benzoic acids for use as ligands in catalysis is an active area of research. nih.gov For example, a urea-benzoic acid functionalized ligand has been successfully used to create a heterogeneous catalyst for the synthesis of heterocyclic compounds. nih.gov This opens the door to designing novel catalysts based on the this compound framework for a wide range of organic reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its analogues can be significantly enhanced by leveraging modern technologies such as flow chemistry and automated synthesis. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages including improved heat and mass transfer, enhanced safety, and greater scalability. nih.govrsc.orgresearchgate.netacs.org

The esterification of carboxylic acids is a reaction that has been successfully adapted to flow processes. nih.gov A continuous flow setup for the synthesis of this compound would likely involve pumping a solution of benzene-1,2,4-tricarboxylic anhydride (B1165640) or a related precursor along with butanol through a heated reactor coil, potentially containing a solid-supported acid catalyst. This would allow for rapid and efficient production with precise control over reaction conditions, leading to higher yields and purity.

Furthermore, automated synthesis platforms can be employed to rapidly generate a library of analogues. By programming a robotic system to perform a series of reactions with varying starting materials (e.g., different alcohols to create a range of esters), researchers can efficiently explore the structure-property relationships of these new compounds. This high-throughput approach is invaluable for accelerating the discovery of materials with desired functionalities.

Table 2: Comparison of Synthesis Methods

FeatureBatch SynthesisFlow ChemistryAutomated Synthesis
Scale Lab to industrialLab to industrial (scalable)Small (for screening)
Control ModerateHighHigh (automated)
Safety Potential for thermal runawayEnhanced safetyContained system
Speed Slower reaction timesFaster reaction timesHigh-throughput
Application Traditional synthesisProcess optimization, scale-upLibrary generation, discovery

Computational-Driven Discovery of New Applications in Materials Science

Computational modeling and simulation are powerful tools for predicting the properties of new molecules and materials, thereby guiding experimental efforts. nih.gov For this compound and its potential analogues, computational methods can be employed to explore their suitability for various applications in materials science.

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov This information is crucial for understanding their potential in electronic and optical applications. For instance, by calculating the HOMO-LUMO gap, researchers can estimate the electronic band gap, a key parameter for semiconductor materials.

Molecular dynamics (MD) simulations can provide insights into the bulk properties of materials derived from these compounds. For example, MD simulations can be used to predict the formation of liquid crystal phases and to understand how molecular structure influences the self-assembly and organization of these materials. nih.gov This is particularly relevant for designing new liquid crystal displays or other smart materials.

By creating virtual libraries of analogues and computationally screening them for desired properties, researchers can identify the most promising candidates for synthesis and experimental validation. This computational-driven approach can significantly accelerate the discovery of new materials with applications in fields ranging from electronics to polymer science. The kinetic modeling of the esterification process for benzoic acid derivatives has also been demonstrated, which can aid in optimizing their synthesis. dnu.dp.uaresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3,4-bis(butoxycarbonyl)benzoic acid to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 3,4-dihydroxybenzoic acid using butyl halides or anhydrides. For example, alkylation with 2-bromoethyl methyl ether under refluxing acetone with K₂CO₃ and tetrabutylammonium iodide (TBAI) as catalysts achieves efficient substitution . Purification via flash column chromatography (e.g., DCM/MeOH 98:2) improves purity, as demonstrated in analogous syntheses of bis-ether benzoic acid derivatives . Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:2.5 for di-substitution) can enhance yields above 70% .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify butoxycarbonyl groups via characteristic signals: δ ~4.2 ppm (OCH₂CH₂), δ ~1.6–0.9 ppm (CH₂ and CH₃ of butyl chains), and δ ~165–170 ppm (ester carbonyls) .
  • IR Spectroscopy : Confirm ester C=O stretches at ~1720 cm⁻¹ and carboxylic acid O-H stretches (broad, ~2500–3000 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS can validate the molecular ion peak (e.g., [M+H]⁺ for C₁₉H₂₆O₈, theoretical m/z 394.16) .

Advanced Research Questions

Q. How do steric and electronic effects of butoxycarbonyl groups influence reactivity in coordination chemistry?

  • Methodological Answer : The bulky butoxycarbonyl substituents reduce electrophilicity at the carboxylic acid group, requiring harsher conditions for metal coordination. For example, oxovanadium(IV) complexes with Schiff base ligands derived from 3,4-disubstituted benzoic acids exhibit reduced stability compared to less sterically hindered analogs. Computational studies (DFT) can quantify steric parameters (e.g., Tolman cone angles) and electronic effects (Hammett σ values) to predict ligand behavior . Experimental validation involves comparing reaction rates with alternative ligands under identical conditions .

Q. What strategies mitigate side reactions during derivative synthesis under acidic conditions?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the carboxylic acid group using trimethylsilyl (TMS) esters, which are acid-labile, to prevent undesired ester hydrolysis. For example, TMS protection of 3,4-dihydroxybenzoic acid derivatives avoids side reactions during nitration .
  • Catalytic Control : Use Pd/C or PtO₂ catalysts for selective reductions (e.g., nitro to amine groups) without affecting ester functionalities. Ammonium formate in ethanol/HCl achieves >90% selectivity in analogous systems .
  • pH Optimization : Maintain mildly acidic conditions (pH 4–5) to suppress decarboxylation while enabling esterification. Buffered systems (e.g., acetate buffer) improve reproducibility .

Q. How can this compound be utilized in designing multifunctional polymers or dendrimers?

  • Methodological Answer : The compound serves as a branching monomer due to its two ester groups. For example, coupling with diaminopentane via carbodiimide-mediated amidation forms bis-amide linkages, creating hyperbranched polymers. Characterization via GPC (Mw/Mn < 1.2) and DSC (Tg ~120°C) confirms structural uniformity . Applications in drug delivery require tuning hydrophobicity by varying the alkyl chain length (butoxy vs. methoxy) .

Data Contradiction and Analysis

Q. How should researchers address contradictory data in nitration reactions of 3,4-disubstituted benzoic acids?

  • Methodological Answer : Discrepancies in regioselectivity (e.g., para vs. ortho nitro products) arise from varying nitrating agents (HNO₃ vs. AcONO₂) and solvent polarity. For instance, HNO₃ in acetic acid favors para-substitution (80% yield) due to protonation-directed electrophilic attack, while AcONO₂ in nonpolar solvents shifts to ortho products (55% yield). Kinetic studies (UV-Vis monitoring) and DFT simulations (charge distribution maps) resolve such contradictions .

Physicochemical Characterization

Q. What advanced techniques quantify the acid dissociation constant (pKa) of this compound?

  • Methodological Answer :

  • Potentiometric Titration : Dissolve the compound in 80% aqueous DMSO and titrate with 0.1 M KOH. The pKa (~4.0–4.5) is derived from the inflection point .
  • UV-Vis Spectroscopy : Monitor deprotonation at λ ~260 nm. The Henderson-Hasselbalch equation correlates absorbance ratios with pH to calculate pKa .

Applications in Green Chemistry

Q. Can this compound serve as a precursor for environmentally friendly photoacid generators (PAGs)?

  • Methodological Answer : Yes, its ester groups can be functionalized with sulfonate or iodonium moieties to create non-ionic PAGs. For example, sulfonation with chlorosulfonic acid yields water-soluble derivatives that release acids upon UV irradiation (λ = 254 nm). Performance is validated via lithography tests (resolution < 50 nm) and LC-MS analysis of photoproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.